Stereochemical Differentiation: (S)-Enantiomer Availability vs. Racemate and the Biological Imperative of Chirality
The target compound is commercially accessible as both the racemic mixture (CAS 1341470-09-4, ≥95% purity) and the defined (S)-enantiomer (CAS 1353996-25-4, 98% purity) . In the directly analogous N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide scaffold, stereochemistry is the dominant determinant of biological activity: the (R)-enantiomer, (R)-N-(1-benzyl-pyrrolidin-2-ylmethyl)-5-bromo-2,3-dimethoxy-benzamide, exhibits a Ki of 0.024 nM at the rat dopamine D-2 receptor, while (S)-configured benzamides in the same study are reported as inactive [1][2]. This establishes that enantiomeric purity is not a minor quality parameter but a binary gate for target engagement in this scaffold class. For procurement decisions, the availability of the defined (S)-enantiomer (CAS 1353996-25-4) enables stereochemically controlled synthesis of derivatives, whereas reliance on the racemate introduces a 50% contamination of the potentially inactive antipode when the (R)-configuration is the biologically relevant stereochemistry for the benzamide series, or vice versa if the (S)-enantiomer proves active for cyclopropyl-containing derivatives.
| Evidence Dimension | Enantiomeric purity and stereochemical control |
|---|---|
| Target Compound Data | Available as racemate (CAS 1341470-09-4, ≥95%) and (S)-enantiomer (CAS 1353996-25-4, 98%). |
| Comparator Or Baseline | (R)-N-(1-Benzyl-pyrrolidin-2-ylmethyl)-5-bromo-2,3-dimethoxy-benzamide: Ki = 0.024 nM (active enantiomer). (S)-enantiomer of benzamide scaffold: inactive. |
| Quantified Difference | R vs. S enantiomer: >4,000-fold difference in D2 receptor affinity for the benzamide scaffold (Ki 0.024 nM vs. inactive). |
| Conditions | Inhibition of [3H]raclopride binding to rat striatal dopamine D-2 receptor in vitro (Högberg et al., 1991). |
Why This Matters
For projects synthesizing enantiomerically pure D2 receptor ligands, procurement of the (S)-enantiomer building block is essential to avoid a 50% inactive contaminant in the final compound, directly impacting assay reproducibility and potency.
- [1] BindingDB. Ki Summary for BDBM50007508: Ki = 0.024 nM, IC50 = 1.40 nM. D(2) dopamine receptor (Rat). Curated by ChEMBL. View Source
- [2] Högberg T, Ström P, de Paulis T, Stensland B, Csöregh I, Lundin K, Hall H, Ogren SO. J Med Chem. 1991 Mar;34(3):948-55. PMID: 1672158. View Source
